1-(2,4-Dihydroxyphenyl)-2-phenylethanone

描述

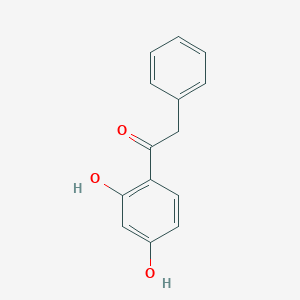

Structure

3D Structure

属性

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-11-6-7-12(14(17)9-11)13(16)8-10-4-2-1-3-5-10/h1-7,9,15,17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQKAJVKZKHVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190135 | |

| Record name | Benzyl 2,4-dihydroxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3669-41-8 | |

| Record name | 2,4-Dihydroxyphenyl benzyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3669-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2,4-dihydroxyphenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003669418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3669-41-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 2,4-dihydroxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl 2,4-Dihydroxyphenyl Ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL 2,4-DIHYDROXYPHENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NML2DHF9LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, including connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. The ¹H NMR spectrum of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone is expected to show distinct signals corresponding to the aromatic protons on both phenyl rings, the methylene (B1212753) protons, and the hydroxyl protons.

The protons on the 2,4-dihydroxyphenyl ring typically appear in the aromatic region (δ 6.0-8.0 ppm). The single proton situated between the two hydroxyl groups is expected to be the most shielded, appearing at the highest field (lowest ppm value) in the aromatic region, while the proton ortho to the carbonyl group will be the most deshielded. The signals for the monosubstituted phenyl ring generally appear as a complex multiplet. The methylene protons (-CH₂-) adjacent to the carbonyl group and the phenyl ring would appear as a singlet further downfield. The phenolic hydroxyl protons often appear as broad singlets and their chemical shift can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on predicted values and typical ranges for similar structures, as specific experimental data is not widely published.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OH | Variable (broad) | s (broad) |

| Aromatic H (dihydroxyphenyl ring) | 6.2 - 7.8 | m |

| Aromatic H (phenyl ring) | 7.2 - 7.4 | m |

| -CH₂- | ~4.2 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum of this compound is expected to show 14 distinct signals, although some aromatic carbon signals may overlap.

The carbonyl carbon (C=O) is the most deshielded and appears significantly downfield, typically in the range of 200-205 ppm. The carbons of the aromatic rings appear between 100 and 165 ppm. The carbons bearing the hydroxyl groups (C-OH) are shifted downfield within this range compared to the other ring carbons. The methylene carbon (-CH₂-) typically appears in the range of 45-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on predicted values and typical ranges for similar structures, as specific experimental data is not widely published.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 200 - 205 |

| Aromatic C-O | 158 - 165 |

| Aromatic C-H & C-C | 102 - 135 |

| -CH₂- | 45 - 55 |

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₄H₁₂O₃), the exact molecular weight is 228.24 g/mol . An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 228.

Key fragmentation pathways would likely involve cleavage of the bond between the carbonyl group and the methylene bridge, leading to characteristic fragment ions.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS combines the separation power of HPLC with the detection capabilities of MS. This technique is ideal for analyzing complex mixtures and confirming the identity of individual components. For this compound, a reverse-phase HPLC method would typically be employed, using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. nih.govnih.gov The mass spectrometer would detect the eluting compound, confirming its molecular weight.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally fragile molecules like this compound. nih.gov In positive ion mode, the compound would typically be detected as the protonated molecule [M+H]⁺ at m/z 229. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 227 would be observed, due to the acidic nature of the phenolic hydroxyl groups. ESI-MS is highly sensitive and is the ionization method most commonly coupled with HPLC for the analysis of such compounds.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands. nist.gov The presence of the hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretching vibration of the ketone appears as a strong, sharp peak typically around 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to several peaks in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching, H-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 3000 |

| Ketone C=O | Stretching | 1640 - 1680 (strong) |

| Aromatic C=C | Stretching | 1450 - 1600 |

X-ray Diffraction (XRD) for Crystal Structure Determination and Polymorphism

X-ray Diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing invaluable information on bond lengths, angles, and crystal packing. While a specific crystal structure determination for this compound is not publicly available in the searched literature, detailed analysis of closely related deoxybenzoin (B349326) derivatives provides significant insight into the expected structural characteristics.

For instance, the crystal structure of an isomeric compound, 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, has been resolved. researchgate.net This analysis reveals critical conformational features common to the deoxybenzoin skeleton. In this analogue, the two benzene (B151609) rings adopt a non-planar orientation, with a dihedral angle of 60.26 (13)° between them. researchgate.net The crystal packing is stabilized by a network of intermolecular O-H···O hydrogen bonds, forming a two-dimensional array, which is further reinforced by weaker C-H···O and C-H···π interactions. researchgate.net It is highly probable that this compound would exhibit similar, strong intermolecular hydrogen bonding facilitated by its two hydroxyl groups and carbonyl oxygen.

No specific crystallographic data for this compound was found in the reviewed sources. The data presented is for a structural analogue.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂O₄ |

| Crystal System | Triclinic |

| Space Group | Pī |

| Unit Cell Dimensions | a = 5.7073 (11) Å |

| b = 9.3464 (19) Å | |

| c = 11.202 (2) Å | |

| Unit Cell Angles | α = 100.112 (9)° |

| β = 94.792 (9)° | |

| γ = 100.625 (9)° | |

| Volume | 573.99 (19) ų |

| Temperature | 296 K |

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in deoxybenzoin derivatives and can significantly impact physical properties such as solubility and melting point. umass.edu While no specific studies on the polymorphism of this compound were identified, its potential to form different crystalline arrangements due to the flexibility of hydrogen bonding patterns cannot be discounted. Any comprehensive research program should consider screening for polymorphs under various crystallization conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution-Phase Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing compounds containing chromophores. The this compound molecule possesses multiple chromophores—the dihydroxylated benzene ring, the second phenyl ring, and the carbonyl group—which give rise to characteristic electronic transitions.

The UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions associated with the aromatic rings and the C=O group, as well as n-π* transitions originating from the non-bonding electrons of the carbonyl oxygen. For a closely related chalcone (B49325), (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, absorption maxima (λmax) were observed at 261 nm and 368 nm in tetrahydrofuran (B95107) (THF), assigned to π-π* and n-π* transitions, respectively. icm.edu.pl The precursor molecule, 2',4'-Dihydroxyacetophenone, also shows strong UV absorbance. nist.gov The position and intensity of these absorption bands for this compound are sensitive to the solvent environment. A change in solvent polarity can lead to shifts in the λmax values (solvatochromism), which can provide information about the electronic nature of the ground and excited states.

| Wavelength Range (Anticipated) | Electronic Transition | Associated Moiety |

|---|---|---|

| 250-290 nm | π → π | Aromatic Rings (Benzene, Dihydroxyphenyl) |

| 300-380 nm | n → π | Carbonyl Group (C=O) |

Chromatographic Methods for Reaction Monitoring and Purification Efficacy

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for assessing its purity after isolation and purification.

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and versatile method used to qualitatively monitor reactions by observing the disappearance of starting materials and the appearance of the product spot. du.ac.inaga-analytical.com.pl For a moderately polar compound like this compound, a standard silica (B1680970) gel plate is the stationary phase of choice. 182.160.97fishersci.ca To visualize the spots, plates containing a fluorescent indicator (e.g., GF254) are used, where the compound appears as a dark spot under UV light at 254 nm due to fluorescence quenching. 182.160.97

The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar and a more polar solvent is typically used. The polarity of the eluent is adjusted to achieve a retention factor (Rf) for the product in the ideal range of 0.3-0.5.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 coated on aluminum or glass plates. 182.160.97fishersci.ca |

| Mobile Phase (Eluent) | Mixtures of hexane/ethyl acetate (B1210297) or chloroform/methanol are common. A typical starting ratio could be 7:3 or 8:2 (Hexane:Ethyl Acetate) and adjusted based on separation. 182.160.97 |

| Visualization | Irradiation with UV light at 254 nm. 182.160.97 |

| Application | Monitoring reaction progress, identifying fractions from column chromatography, and rapid purity assessment. du.ac.in |

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the quantitative determination of the purity of this compound. ptfarm.pl A reversed-phase method is most suitable for this type of analyte. sielc.comphcog.com

In this mode, the stationary phase is non-polar (e.g., a C18-modified silica column), and the mobile phase is more polar. phcog.commdpi.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time (typically by increasing the proportion of the organic solvent), is often employed to achieve optimal separation and reasonable analysis times for mixtures containing components of varying polarity. mdpi.comnih.gov Detection is typically performed using a UV-Vis or Diode-Array Detector (DAD) set at one of the compound's absorption maxima. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size). mdpi.comiieta.org |

| Mobile Phase A | Water with 0.1% Formic Acid. mdpi.com |

| Mobile Phase B | Acetonitrile or Methanol. mdpi.commdpi.com |

| Elution Mode | Gradient elution, for example: starting with 70% A, decreasing to 30% A over 15 minutes. |

| Flow Rate | 1.0 mL/min. |

| Detection | UV detector at a wavelength corresponding to a λmax (e.g., 280 nm). |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C). |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Structural Motifs Critical for Biological Activity

The nuanced interplay of the hydroxyl groups, the ketone moiety, and various substitutions on the phenyl rings dictates the compound's interaction with biological targets.

The antioxidant capacity of phenolic compounds like 1-(2,4-Dihydroxyphenyl)-2-phenylethanone is profoundly influenced by the number and position of hydroxyl (-OH) groups on the aromatic ring. Research indicates that the mere presence of two hydroxyl groups is not the sole determinant of antioxidant activity; their specific placement is a critical factor. nih.gov The antioxidant action of these compounds often involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals. nih.gov

Studies on dihydroxybenzene isomers have consistently shown that the positioning of hydroxyl groups affects their antioxidant potential. For instance, hydroquinone (B1673460) (1,4-dihydroxybenzene) exhibits the highest antioxidant activity, followed by catechol (1,2-dihydroxybenzene) and then resorcinol (B1680541) (1,3-dihydroxybenzene). nih.gov This trend is attributed to the lower ionization potential of the para-substituted hydroquinone, which facilitates easier electron donation. nih.gov In the context of this compound, the 2,4-dihydroxy substitution pattern on the phenyl ring is a key contributor to its antioxidant properties. The dissociation of these hydroxyl groups also plays a role in their antioxidant capacity. nih.gov

| Dihydroxybenzene Isomer | Hydroxyl Group Positions | Relative Antioxidant Activity | Key Factor |

|---|---|---|---|

| Hydroquinone | 1,4- (para) | Highest | Lower ionization potential |

| Catechol | 1,2- (ortho) | Intermediate | - |

| Resorcinol | 1,3- (meta) | Lowest | - |

In a study evaluating the effects of various deoxybenzoins on porcine coronary artery contraction, this compound (also known as 2,4-dihydroxydeoxybenzoin) was found to be a potent inhibitor of KCl-induced arterial contraction, with an EC50 value of 3.30 μM. nih.govnih.gov This vasorelaxant effect was shown to be endothelium-dependent, highlighting a specific interaction with the vascular system. nih.govnih.gov The structure-activity relationship analysis from this study concluded that the 2,4-dihydroxy substitution pattern is a key feature for this biological activity. nih.govnih.gov This suggests that the spatial arrangement of the hydroxyl groups in conjunction with the ketone function is crucial for binding to the relevant biological targets responsible for vasodilation.

While specific studies on the effect of alkyl chain length on the antimicrobial efficacy of this compound derivatives are limited, general principles from related classes of compounds suggest that this is a critical parameter. In various studies of other antimicrobial agents, the length of an appended alkyl chain significantly influences activity, with an optimal length often observed. For instance, in studies of alkyl amines and amides, compounds with a chain length of 11 to 15 carbon atoms were found to be the most active against a range of bacteria. nih.govnih.gov

A study on a series of deoxybenzoin (B349326) derivatives synthesized from genistein (B1671435) showed that these compounds displayed notable antibacterial and antifungal activity. nih.gov However, a detailed analysis of varying alkyl chain lengths was not the focus of this particular study. In another study on O-alkyl derivatives of naringenin, a flavonoid with some structural similarities to deoxybenzoins, mono-O-alkyl derivatives showed strong activity against Helicobacter pylori. mdpi.com These findings underscore the principle that modulating lipophilicity through alkyl chain substitution is a key strategy in designing effective antimicrobial agents. The introduction of other substituents also plays a vital role. For example, in a series of theophylline-1,2,4-triazole derivatives, the nature and position of substituents on an aryl ring were crucial for their antibacterial potential. researchgate.net

| Compound Class | Optimal Alkyl Chain Length for Antimicrobial Activity | Reference |

|---|---|---|

| Alkyl Amines and Amides | C11-C15 | nih.govnih.gov |

| N-Alkyldimethylbenzylammonium halides | C14 showed high potential | nih.gov |

The strategic placement of bromo and hydroxyl groups on the core structure of this compound can significantly influence its potential as an anticancer agent. While direct studies on the bromo- and hydroxyl-substituted derivatives of this specific compound are not abundant, research on structurally related molecules provides valuable insights.

For instance, a bromo chalcone (B49325) derivative, 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on, demonstrated cytotoxic effects on T47D breast cancer cells with an IC50 of 45 µM, inducing apoptosis by reducing the expression of the Bcl-2 protein. nih.gov Chalcones share the A-ring-carbonyl-B-ring basic skeleton with deoxybenzoins. Another study on a 2'-hydroxy-2-bromo-4,5-dimethoxychalcone reported moderate activity in inhibiting a breast cancer cell line (MCF-7) with an IC50 of 42.19 µg/mL.

Furthermore, studies on other classes of compounds have highlighted the anticancer potential of halogenated derivatives. For example, 2-bromo-2'-deoxyadenosine (B1615966) (2-BrdAdo) was shown to be highly effective in inhibiting the growth of various T-lymphoblastoid, B-lymphoblastoid, and myeloid cell lines. nih.gov In a series of brominated plastoquinone (B1678516) analogs, several compounds exhibited significant growth inhibition against various cancer cell lines, including leukemia and breast cancer. nih.gov These findings collectively suggest that the introduction of a bromo substituent, in combination with hydroxyl groups, could be a promising strategy for enhancing the anticancer properties of this compound.

Comparative Analysis with Structurally Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with its structural isomers and other related dihydroxyphenyl compounds.

As previously discussed in the context of antioxidant activity (Section 4.1.1), the arrangement of hydroxyl groups is paramount. This compound contains a resorcinol (1,3-dihydroxybenzene) moiety. In comparative studies of simple dihydroxybenzenes, the resorcinol structure generally exhibits lower antioxidant capacity compared to its catechol (1,2-dihydroxy) and hydroquinone (1,4-dihydroxy) isomers. nih.gov

In the context of vasorelaxant activity, the 2,4-dihydroxy substitution pattern in deoxybenzoins has been identified as a key pharmacophore. nih.govnih.gov A comparative study of 25 different polyphenolic deoxybenzoins revealed that substitutions on the second phenyl ring (ring B) also modulate this activity. For instance, the relaxing effect on contracted arteries followed the order of H ≥ p-OMe > p-OH > o-OMe > m,p-diOMe ≥ m-OMe substitution on ring B. nih.gov This indicates that while the 2,4-dihydroxy pattern on the first ring is crucial, the electronic properties of the second phenyl ring also fine-tune the biological response.

When compared to other flavonoid structures, such as chalcones, the absence of the α,β-unsaturated double bond in deoxybenzoins like this compound alters the geometry and electronic properties of the molecule, which in turn affects its biological activities.

Chalcone Derivatives and Their SAR Profiles

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are biosynthetic precursors to flavonoids and represent a "privileged scaffold" in medicinal chemistry due to their straightforward synthesis and wide range of biological activities. nih.govnih.gov The SAR of chalcone derivatives is a subject of intense study, with modifications to both aromatic rings (A and B) and the α,β-unsaturated ketone system leading to significant changes in their biological profiles. mdpi.com

For derivatives of 2',4'-dihydroxychalcone, a close structural relative of this compound, specific substitutions have been shown to profoundly influence their bioactivity. Research into 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) derivatives has highlighted the critical importance of the hydroxyl group at the 2'-position and the pattern of derivatization at the 4'-position for cytotoxic activity. rsc.org For instance, converting the 4'-OH group to a caproyl ester or a methyl ether significantly enhanced cytotoxicity against certain cancer cell lines. rsc.org

Key SAR findings for chalcones include:

Hydroxylation Patterns: The presence and position of hydroxyl groups on the aromatic rings are crucial. For example, 2',5'-dihydroxychalcone (B1234639) derivatives show potent anti-inflammatory effects by inhibiting the release of β-glucuronidase and lysozyme (B549824) from neutrophils. researchgate.net In studies on anti-Saprolegnia agents, 2′,4′-dihydroxychalcone itself was found to be a highly potent molecule, with activity often decreasing upon alkylation of the 4'-hydroxyl group, although some derivatives like 2-hydroxy,4-farnesyloxychalcone retained significant potency. researchgate.netnih.gov

Ring A Substitutions: Modifications on the A-ring significantly impact activity. In a study of chalcones as potential antidepressants, derivatives of 2,4-dihydroxychalcone (B13927600) with specific substitutions on the B-ring showed significant activity. nih.gov

Ring B Substitutions: The nature and position of substituents on the B-ring are critical determinants of potency and selectivity. For example, in a series of chalcones designed as NF-kappaB inhibitors, the substitution pattern on the B-ring was a key factor in their inhibitory activity. nih.gov

The Enone Moiety: The α,β-unsaturated ketone system is a defining feature. It acts as a flexible linker and is involved in crucial interactions with biological targets. nih.gov Its reduction to a dihydrochalcone (B1670589) can alter the biological activity profile, as seen in studies comparing chalcones and their dihydrochalcone counterparts. nih.gov

Table 1: Cytotoxicity of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) Derivatives An interactive data table showcasing the impact of substitutions on the cytotoxic activity against various cancer cell lines.

| Compound | Substitution at 4'-OH | Cell Line | IC₅₀ (μM) | Source |

| DMC | - | SH-SY5Y | >40 | rsc.org |

| 2b | 4′-O-caproylated | SH-SY5Y | 5.20 | rsc.org |

| 2g | 4′-O-methylated | SH-SY5Y | 7.52 | rsc.org |

| 2h | 4′-O-benzylated | A-549 | 9.99 | rsc.org |

| 2h | 4′-O-benzylated | FaDu | 13.98 | rsc.org |

Rational Design of Enhanced Bioactive Analogues

Building upon SAR insights, medicinal chemists employ rational design strategies to create new analogues with improved potency, selectivity, and pharmacokinetic properties.

Strategies for Modulating Membrane Permeability and Aqueous Solubility

A significant challenge in drug development is ensuring the molecule can reach its target in the body. This often involves optimizing its ability to cross cell membranes (membrane permeability) and its solubility in water (aqueous solubility). Chalcones are typically hydrophobic, which can lead to poor aqueous solubility. nih.gov

Strategies to enhance these properties include:

Introduction of Polar Functional Groups: Adding polar groups like amines can improve solubility. However, this must be balanced, as a significant increase in hydrophilicity can reduce the ability to cross the lipid-rich blood-brain barrier (BBB). nih.gov

Esterification: Converting amino functionalities into methyl esters has been shown to enhance the inhibitory potential of chalcones against enzymes like acetylcholinesterase, likely by improving their pharmacokinetic profile. nih.gov

Use of Carbamate (B1207046) Moieties: Carbamates are valued for their chemical stability and increased permeability across cell membranes. A series of chalcone carbamates demonstrated that varying the linker length between the carbamate and the chalcone scaffold could fine-tune inhibitory potential, with spacer lengths of three to seven methylene (B1212753) units being beneficial. nih.gov

In Silico Prediction: Computational tools are now routinely used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These in silico studies help prioritize which rationally designed analogues should be synthesized, saving time and resources. nih.gov For example, molecular descriptors can predict a compound's ability to cross the BBB, with LogBB values between 0 and 0.5 suggesting moderate permeability. nih.gov

Investigation of Biological Activities and Underlying Mechanisms of Action

Antioxidant Activity and Oxidative Stress Mitigation Mechanisms

Deoxybenzoins, including 1-(2,4-dihydroxyphenyl)-2-phenylethanone, are recognized as powerful antioxidants. nih.gov Their structural features, particularly the presence of hydroxyl groups on the phenyl ring, are central to their ability to counteract oxidative stress. Studies on various synthetic deoxybenzoins have demonstrated potent antioxidant and free radical scavenging activities, suggesting that they represent a promising class of antioxidants. ncl.edu.tw

Free Radical Scavenging Capabilities

The antioxidant capacity of deoxybenzoins is significantly attributed to their effectiveness as free radical scavengers. Research has shown that polyphenolic deoxybenzoins are effective at scavenging 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals and superoxide (B77818) anion (O₂⁻) radicals. nih.govncl.edu.tw Furthermore, certain deoxybenzoin (B349326) derivatives have demonstrated notable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity. nih.gov The ability to neutralize these reactive species is a key indicator of a compound's potential to mitigate cellular damage caused by oxidative stress. The specific configuration and number of hydroxyl groups on the deoxybenzoin structure play a critical role in determining the potency of these scavenging activities. ncl.edu.tw

Role of Hydrogen Atom Donation by Hydroxyl Groups

The primary mechanism behind the free-radical scavenging activity of this compound is hydrogen atom donation from its phenolic hydroxyl (-OH) groups. mdpi.com The 2,4-dihydroxy substitution pattern on the A-ring, known as a resorcinol (B1680541) moiety, is crucial for this antioxidant action. The presence of these hydroxyl groups provides reactive hydrogen atoms that can be donated to unstable free radicals, thereby stabilizing them and terminating the oxidative chain reactions. mdpi.com Theoretical and experimental studies on dihydroxybenzenes confirm that the position of the hydroxyl groups influences the antioxidant potential; the 2,4-dihydroxy arrangement allows for effective electron donation, which is a key factor in antioxidant capacity. mdpi.com This ability to donate hydrogen atoms is fundamental to the compound's function as a chain-breaking antioxidant.

In Vitro Assays for Antioxidant Potential (DPPH, ABTS)

The antioxidant potential of deoxybenzoin derivatives has been quantified using common in vitro assays, primarily the DPPH and ABTS radical scavenging tests. nih.gov These assays measure the ability of a compound to reduce a stable radical, with the activity often expressed as an IC₅₀ value (the concentration required to scavenge 50% of the radicals). While specific IC₅₀ values for this compound are not detailed in the available literature, studies on closely related analogues provide insight into its potential. For instance, research on various polyphenolic deoxybenzoins has shown strong activity in the ABTS assay and significant, though sometimes weaker, activity in the DPPH assay compared to standards like Trolox. nih.govncl.edu.tw These findings underscore the antioxidant capabilities inherent to the deoxybenzoin scaffold.

Table 1: Antioxidant and Radical Scavenging Activity of Selected Deoxybenzoin (DOB) Derivatives

| Compound | Antioxidant Assay | Activity/Result | Reference |

|---|---|---|---|

| 2,4,4',5-Tetrahydroxydeoxybenzoin | DPPH Radical Scavenging | IC₅₀ = 0.69 ± 0.04 µM | nih.gov |

| 2,3,4-Trihydroxy-3',4'-dimethoxydeoxybenzoin | Anti-Lipid Peroxidation | IC₅₀ = 0.72 ± 0.16 µM | nih.gov |

| Various Deoxybenzoins | ABTS Radical Scavenging | Stronger activity than Trolox standard | ncl.edu.tw |

This table presents data for structurally related compounds to illustrate the antioxidant potential of the deoxybenzoin class.

Enzyme Inhibition Profiles

In addition to antioxidant actions, this compound has been investigated for its ability to inhibit specific enzymes, a property also linked to its polyphenolic structure.

Tyrosinase Inhibition and Melanin (B1238610) Pathway Modulation

Deoxybenzoins have been identified as potent inhibitors of mushroom tyrosinase, a key enzyme in the melanin biosynthesis pathway. nih.govacs.org Tyrosinase catalyzes the initial, rate-limiting steps of converting L-tyrosine to melanin. nih.gov Inhibition of this enzyme is a primary strategy for controlling hyperpigmentation. The 2,4-dihydroxyphenyl moiety present in this compound is considered a crucial structural feature for this inhibitory activity. nih.gov Studies on other molecules containing this 2,4-dihydroxy group, such as certain chalcone (B49325) derivatives, have demonstrated potent, competitive inhibition of tyrosinase, directly linking this functional group to the observed effect. nih.gov The inhibitory action on tyrosinase suggests that this compound has the potential to modulate melanin production.

Table 2: Tyrosinase Inhibitory Activity of a Related Deoxybenzoin Compound

| Compound | Enzyme Source | IC₅₀ Value (µM) | Incubation Time (h) | Reference |

|---|---|---|---|---|

| 2,3,4'-Trihydroxy-4-methoxydeoxybenzoin | Mushroom Tyrosinase | 43.37 | 0.5 | nih.gov |

| 2,3,4'-Trihydroxy-4-methoxydeoxybenzoin | Mushroom Tyrosinase | 43.10 | 1.5 | nih.gov |

This table shows data for a structurally related compound, indicating the tyrosinase inhibition potential of the deoxybenzoin class.

Muscarinic Receptor (M₃) Antagonism

A review of the available scientific literature did not yield research findings pertaining to the activity of this compound as an antagonist of the muscarinic M₃ receptor. Studies on M₃ antagonism focus on different classes of chemical compounds, and the deoxybenzoin scaffold has not been identified in this context.

Cyclooxygenase (COX) Enzyme Inhibition in Anti-inflammatory Processes

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory response, catalyzing the conversion of arachidonic acid into prostaglandins. There are two primary isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation. frontiersin.orgmdpi.com The inhibition of these enzymes, particularly the selective inhibition of COX-2, is a key strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov

Furthermore, a study on a series of 2-((5-(2,4-dihydroxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)-5,6-diphenyl-1,2,4-triazin-3(2H)-one derivatives, which contain the 2,4-dihydroxyphenyl moiety, identified compounds with potent COX-2 inhibitory activity. One such compound exhibited an IC50 value of 3.07 μM against the COX-2 enzyme. nih.gov These findings suggest that the 2,4-dihydroxyphenyl scaffold is a feature in some molecules with COX-2 inhibitory potential. However, without direct testing of this compound, its specific activity and selectivity for COX enzymes remain undetermined.

Table 1: COX-2 Inhibitory Activity of a Related Compound

| Compound | Target Enzyme | IC50 Value (µM) |

| 2-((5-(2,4-dihydroxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)-5,6-diphenyl-1,2,4-triazin-3(2H)-one | COX-2 | 3.07 nih.gov |

Note: This data is for a structurally related compound, not this compound.

Inhibition of Microbial Enzymes and Metabolic Pathways

The targeting of essential microbial enzymes is a fundamental strategy in the development of antimicrobial agents. Enzymes such as DNA gyrase B, MurA, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and topoisomerase-II are crucial for bacterial survival and represent validated targets for inhibitors. rsc.orgnih.govnih.govnih.gov

Currently, there is a lack of specific research data on the inhibitory effects of this compound on DNA Gyrase B, MurA, GAPDH, and Topoisomerase-II. The available literature focuses on other classes of compounds as inhibitors for these enzymes. For example, the MurA enzyme, which catalyzes the first committed step in peptidoglycan biosynthesis, is the target of the antibiotic fosfomycin (B1673569) and various novel synthetic inhibitors like pyrrolidinediones and compounds with a chloroacetamide warhead. acs.orgresearchgate.net Similarly, bacterial DNA gyrase is potently inhibited by aminocoumarins and gallate derivatives, which act as ATP competitive inhibitors. nih.govresearchgate.net Topoisomerase II, a key enzyme in managing DNA topology, is a well-established target for anticancer drugs, but information regarding its inhibition by simple phenolic compounds like this compound is absent in the reviewed literature. nih.govnih.gov

Glycosidase Enzyme Inhibition (α-Amylase, α-Glucosidase)

The inhibition of glycosidase enzymes, such as α-amylase and α-glucosidase, is a therapeutic approach for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides.

Direct studies on the α-amylase and α-glucosidase inhibitory activity of this compound are not available in the current body of scientific literature. However, research on related phenolic compounds provides some context. For instance, a study on benzoic acid and its derivatives revealed that the presence and position of hydroxyl groups on the benzene (B151609) ring significantly influence α-amylase inhibition. mdpi.com Specifically, 2,4-dihydroxybenzoic acid showed a marked increase in α-amylase inhibition compared to its monosubstituted counterparts, and 2,3,4-trihydroxybenzoic acid was the most potent inhibitor among the tested compounds with an IC50 value of 17.30 ± 0.73 mM. mdpi.com This suggests that the 2,4-dihydroxy substitution pattern could contribute to α-amylase inhibitory activity.

In the context of α-glucosidase inhibition, various natural and synthetic compounds have been investigated. For example, thiosemicarbazide (B42300) derivatives containing a 2,4-dihydroxyphenyl group have been synthesized and evaluated, with one such compound demonstrating irreversible inhibition of tyrosinase, an enzyme with structural similarities to glycosidases in terms of requiring specific substrate recognition. science.gov However, direct IC50 values for this compound against α-amylase and α-glucosidase are needed to ascertain its potential in this area.

Table 2: α-Amylase Inhibitory Activity of a Related Benzoic Acid Derivative

| Compound | Target Enzyme | IC50 Value (mM) |

| 2,3,4-trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mdpi.com |

Note: This data is for a structurally related compound, not this compound.

Antimicrobial Efficacy and Mechanisms

The search for new antimicrobial agents is driven by the increasing challenge of drug resistance. Natural products and their synthetic derivatives are a rich source of compounds with potential antimicrobial properties.

Antifungal Properties Against Phytopathogenic Fungi

Phytopathogenic fungi are a major threat to agriculture, causing significant crop losses. Compounds that can inhibit their growth and disrupt their cellular processes are of great interest for the development of new fungicides.

While direct studies on the antifungal activity of this compound against phytopathogenic fungi are limited, research on the structurally related compound 2',4'-Dihydroxychalcone (2',4'-DHC) provides valuable insights. In a study against Aspergillus fumigatus, 2',4'-DHC demonstrated a clear inhibitory effect on mycelial growth. nih.gov At concentrations of 64, 128, and 256 µg/mL, a visible difference in mycelial density and growth rate was observed, with the highest concentration drastically decreasing mycelial growth. nih.gov Another study reported that compounds containing a 2,4-dihydroxyphenyl substituent have shown activity against various phytopathogens. nih.gov

Table 3: Mycelial Growth Inhibition by a Related Chalcone

| Compound | Fungal Species | Concentration (µg/mL) | Observation |

| 2',4'-Dihydroxychalcone | Aspergillus fumigatus | 64, 128, 256 | Decreased mycelial density and growth rate nih.gov |

| 2',4'-Dihydroxychalcone | Aspergillus fumigatus | 256 | Drastic decrease in mycelial growth nih.gov |

Note: This data is for a structurally related compound, not this compound.

The mechanism of action for the antifungal effects of 2',4'-Dihydroxychalcone against Aspergillus fumigatus has been investigated, revealing a disruption of key cellular processes. The study suggested that 2',4'-DHC may affect cell wall integrity. nih.gov This is a common mechanism for antifungal agents, as the fungal cell wall is essential for maintaining cell shape and protecting against osmotic stress. Disruption of the cell wall can lead to cell lysis and death. nih.gov The research on 2',4'-DHC also indicated that it acts as an Hsp90 inhibitor, which is linked to the β-1,3-glucan synthesis axis, a critical component of the fungal cell wall. nih.gov The disruption of the fungal cell wall and other metabolic processes are key mechanisms by which antifungal compounds exert their effects. nih.gov

Antibacterial Spectrum and Modes of Action

There is no available scientific literature detailing the antibacterial spectrum or the specific modes of action for this compound against various bacterial strains.

Antiviral Activities and Viral Enzyme Targeting

No published studies were found that investigate the antiviral properties of this compound or its potential to target and inhibit viral enzymes.

Antiparasitic Investigations (Antileishmanial, Antitrypanosomal)

Research on the antiparasitic activities of this compound, specifically its efficacy against Leishmania or Trypanosoma species, is not present in the available scientific literature.

Anticancer Research and Cell Pathway Modulation

Specific studies on the anticancer effects of this compound are not documented in the reviewed literature. Consequently, there is no information for the following sub-sections:

Inhibition of Cancer Cell Proliferation

No data is available on the inhibitory effects of this compound on the proliferation of cancer cell lines.

Induction of Apoptosis in Neoplastic Cells

There are no findings that describe the ability of this compound to induce programmed cell death (apoptosis) in cancerous cells.

Interaction with Cellular Signaling Pathways Relevant to Carcinogenesis

Information regarding the interaction of this compound with any cellular signaling pathways implicated in the development or progression of cancer is not available.

Anti-inflammatory Properties and Cellular Response Modulation

The compound this compound, a member of the deoxybenzoin class of organic molecules, has been a subject of interest for its potential biological activities, including its anti-inflammatory properties. Deoxybenzoins are structurally related to other polyphenolic compounds known for their significant health benefits, such as resveratrol (B1683913) and isoflavones. Research into synthetic polyphenolic deoxybenzoins has highlighted their potential as potent antioxidants and inhibitors of enzymes involved in inflammatory pathways. researchgate.net

Detailed Research Findings

While direct and extensive research on the anti-inflammatory mechanisms of this compound is limited, studies on analogous deoxybenzoin derivatives provide significant insights into its potential modes of action. The anti-inflammatory effects of these compounds are often attributed to their antioxidant capabilities and their ability to modulate cellular responses to inflammatory stimuli.

One of the key mechanisms by which deoxybenzoin derivatives may exert their anti-inflammatory effects is through the scavenging of free radicals. For instance, studies on various synthetic deoxybenzoinoids have demonstrated their capacity to scavenge radicals such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation and superoxide anions. researchgate.netncl.edu.tw The antioxidant activity is crucial as oxidative stress is closely linked to the induction and perpetuation of inflammatory processes. The number and position of hydroxyl groups on the phenyl rings of deoxybenzoins appear to play a critical role in their antioxidant potency. ncl.edu.tw

Furthermore, some deoxybenzoin derivatives have been reported to possess direct anti-inflammatory activities. researchgate.net This suggests that beyond general antioxidant effects, these molecules can interfere with specific inflammatory pathways. The structural similarity of this compound to other bioactive polyphenols suggests it may influence key inflammatory mediators.

The modulation of cellular signaling pathways is a cornerstone of anti-inflammatory action. For many polyphenolic compounds, the inhibition of the nuclear factor-kappa B (NF-κB) pathway is a primary mechanism. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While direct evidence for this compound is not available, related stilbenoids and other polyphenols have been shown to inhibit NF-κB activation, thereby reducing the production of these inflammatory molecules. bohrium.com

The potential inhibitory effects on nitric oxide (NO) production are also a significant aspect of the anti-inflammatory profile of such compounds. Overproduction of NO by iNOS is a hallmark of inflammatory conditions. Stilbenoids isolated from Cajanus cajan have demonstrated inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting a similar potential for deoxybenzoin structures. bohrium.com

The table below summarizes the potential anti-inflammatory activities and modulated cellular responses of this compound based on findings from structurally related compounds.

| Biological Target/Process | Observed/Potential Effect of this compound and Related Compounds | Implication in Anti-inflammatory Response |

| Free Radical Scavenging | Potent scavenging of ABTS and superoxide radicals by deoxybenzoinoids. researchgate.netncl.edu.tw | Reduction of oxidative stress, which is a key trigger and propagator of inflammation. |

| Nitric Oxide (NO) Production | Stilbenoids, structurally similar to deoxybenzoins, inhibit NO production in LPS-stimulated macrophages. bohrium.com | Attenuation of inflammatory processes mediated by excessive NO. |

| NF-κB Signaling Pathway | Polyphenolic compounds are known to inhibit the activation of the NF-κB transcription factor. | Downregulation of the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Inhibition of pro-inflammatory cytokine release is a common mechanism for anti-inflammatory polyphenols. | Reduction of the overall inflammatory response and prevention of chronic inflammation. |

| Inflammatory Enzymes (iNOS, COX-2) | Suppression of iNOS and COX-2 expression is linked to the inhibition of the NF-κB pathway. | Decreased production of key inflammatory mediators, nitric oxide and prostaglandins. |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is widely used to understand how a ligand, such as 1-(2,4-dihydroxyphenyl)-2-phenylethanone, might interact with a protein's binding site.

Molecular docking simulations are instrumental in predicting the binding affinity, often expressed as a docking score in kcal/mol, which indicates the strength of the interaction between a ligand and a receptor. A more negative score typically suggests a stronger binding affinity. nih.govunsoed.ac.id These simulations also reveal the binding mode, which is the specific orientation and conformation of the ligand within the binding pocket of the target protein. nih.gov

For instance, in studies involving various compounds, docking scores have been used to rank potential inhibitors against specific protein targets. researchgate.netnih.gov The binding energy, calculated through methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), further corroborates the docking results and provides a more refined prediction of binding affinity. nih.govnih.gov The analysis of binding modes helps in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

Table 1: Illustrative Binding Affinity Data from Molecular Docking Studies of Various Compounds

| Compound Class | Target Protein | Range of Docking Scores (kcal/mol) | Reference |

|---|---|---|---|

| Phytochemicals | HIV-1 Reverse Transcriptase | -6.9 to -7.48 | nih.gov |

| Thiophene Derivatives | Cyclooxygenase-2 (COX-2) | Up to -9.4 | nih.gov |

| Hydroxy Chalcone (B49325) and Flavone Derivatives | Epidermal Growth Factor Receptor (EGFR) | -6.23 to -7.67 | unsoed.ac.id |

| Saffron Derivatives | Cyclooxygenase-2 (COX-2) | Up to -8.1 | nih.gov |

| Classical Formulation Phytoconstituents | SARS-CoV-2 Spike Protein/ACE2 | -4.86 to -8.79 | nih.gov |

This table is for illustrative purposes and shows the range of binding affinities observed in various molecular docking studies. The specific binding affinity of this compound would depend on the specific protein target being investigated.

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that are critical for the interaction with the ligand. researchgate.net These interactions can include hydrogen bonds, van der Waals forces, and pi-pi stacking. For example, studies have shown that amino acid residues like Asp54 and Leu164 are key for the binding of certain inhibitors to the Plasmodium falciparum dihydrofolate reductase enzyme. nih.gov Similarly, in the context of COX-2 inhibition, residues such as Arg-120 and Tyr-355 have been identified as forming important hydrogen bonds with inhibitors. nih.gov Visualizing the docked pose of a ligand allows researchers to pinpoint these critical interactions and understand the structural basis of its activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.govpitt.edu MD simulations track the movements of atoms and molecules, providing insights into the flexibility of both the ligand and the protein. nih.gov These simulations can assess the stability of the binding pose predicted by docking, ensuring that the key interactions are maintained throughout the simulation. nih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to evaluate the stability and flexibility of the system. nih.govnih.gov For instance, a stable protein-ligand complex will generally exhibit lower RMSD values over the simulation period. nih.gov

Pharmacophore Mapping and Virtual Screening for Novel Ligand Discovery

Pharmacophore mapping is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, acceptors, aromatic rings) that a molecule must possess to bind to a specific target. slideshare.netnih.gov This "pharmacophore model" serves as a template for virtual screening, a computational method used to search large databases of chemical compounds to identify those that match the pharmacophore and are therefore likely to be active. biruni.edu.trnih.gov This approach is a powerful tool for discovering novel ligands with desired biological activities. nih.govresearchgate.net By combining pharmacophore modeling with molecular docking, researchers can refine the hits from virtual screening and prioritize compounds for further experimental testing. biruni.edu.tr

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of a molecule. These methods are based on the principles of quantum mechanics and can be used to predict various molecular properties with high accuracy.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key concepts in quantum chemistry. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.netschrodinger.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. researchgate.net Quantum chemical calculations, often performed using Density Functional Theory (DFT), can accurately predict the HOMO and LUMO energies and thus the energy gap. researchgate.netchalcogen.ro This information is valuable for understanding the potential of a compound like this compound to participate in chemical reactions and biological interactions.

Table 2: Illustrative Quantum Chemical Parameters

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | researchgate.netnih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | researchgate.netnih.gov |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Reflects chemical reactivity and kinetic stability | researchgate.netschrodinger.com |

This table provides a general overview of key quantum chemical parameters. The specific values for this compound would need to be determined through specific DFT calculations.

Thermochemical Parameters for Reactivity Prediction (Bond Dissociation Enthalpy)

Computational chemistry provides powerful tools for predicting the reactivity of molecules by calculating their thermochemical parameters. Among these, the bond dissociation enthalpy (BDE) is a critical descriptor for understanding reaction mechanisms, particularly those involving radical species. BDE is defined as the standard enthalpy change required to homolytically cleave a specific bond, yielding two radical fragments. nih.govwikipedia.org A lower BDE value indicates a weaker bond, suggesting that it is more susceptible to cleavage and thus represents a more reactive site in the molecule.

For this compound, the most reactive sites for radical abstraction are the hydrogen atoms of the two phenolic hydroxyl groups (at the C2 and C4 positions). The BDE of these O-H bonds is a direct measure of their susceptibility to break and donate a hydrogen atom, which is the primary mechanism behind the antioxidant activity of phenolic compounds. nih.govworldscientific.com A lower O-H BDE facilitates the scavenging of free radicals, making the compound a more potent antioxidant.

Computational studies, typically employing Density Functional Theory (DFT), can calculate the BDE for each relevant bond in the molecule. nih.gov For this compound, the O-H bond at the C4 position is expected to have a lower BDE compared to the O-H bond at the C2 position. This is because the hydroxyl group at C2 is involved in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the ethanone (B97240) group. This hydrogen bond increases the strength of the C2 O-H bond, thus increasing its BDE. researchgate.net Electron-donating groups on a phenol (B47542) ring are known to decrease the O-H BDE, which enhances antioxidant activity. nih.gov

The calculated BDE values allow for a quantitative prediction of which site is most likely to react. This information is invaluable for understanding the compound's antioxidant potential and its behavior in thermal decomposition processes. nrel.gov

Table 1: Illustrative Bond Dissociation Enthalpy (BDE) Values for this compound

This table presents hypothetical BDE values to illustrate the expected differences between the two phenolic hydroxyl groups. Actual values would be determined through specific quantum mechanical calculations.

| Bond | Position | Expected BDE (kcal/mol) | Reactivity Implication |

| O-H | C4-OH | Lower | More reactive, primary site for H-atom donation |

| O-H | C2-OH | Higher | Less reactive due to intramolecular hydrogen bonding |

Regioselectivity Studies in Chemical Reactions

Regioselectivity refers to the preference for a chemical reaction to occur at one specific position or orientation over other possible positions. wikipedia.org In the context of this compound, regioselectivity is primarily dictated by the directing effects of the substituents on the benzene (B151609) ring and other structural features. The key substituents are the two hydroxyl (-OH) groups and the acyl group (-COCH₂Ph).

Hydroxyl groups are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution reactions. lumenlearning.commasterorganicchemistry.com They donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (arenium ion) when the electrophile attacks at the ortho and para positions. lumenlearning.com Conversely, the acyl group is a deactivating group and a meta-director due to its electron-withdrawing nature. libretexts.org

In reactions involving the phenolic hydroxyl groups themselves, such as alkylation, significant regioselectivity is observed. Studies on the closely related compound 2,4-dihydroxyacetophenone have demonstrated that alkylation occurs with excellent selectivity at the 4-position hydroxyl group. nih.govdigitellinc.com This pronounced regioselectivity is attributed to two main factors:

Acidity Difference : The 4-OH group is more acidic than the 2-OH group.

Intramolecular Hydrogen Bonding : The 2-OH group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction reduces the availability and nucleophilicity of the 2-OH group, sterically hindering its reaction with electrophiles like alkyl halides. researchgate.net

A study utilizing cesium bicarbonate (CsHCO₃) as a mild base for the alkylation of 2,4-dihydroxyacetophenone with various alkyl bromides reported high yields of the 4-O-alkylated product, with minimal formation of the 2-O-alkylated or 2,4-O-dialkylated side products. nih.gov This highlights a predictable and controllable regioselectivity for this class of compounds.

Table 2: Regioselective Alkylation of 2,4-dihydroxyacetophenone

This table summarizes the results from a study on the regioselective alkylation of 2,4-dihydroxyacetophenone, a structural analog of the title compound, demonstrating the high preference for reaction at the 4-position. nih.gov

| Alkylating Agent | Product (4-O-Alkylated) | Yield (%) |

| 1,2-Dibromoethane | 4-(2-Bromoethoxy)-2-hydroxyacetophenone | 73 |

| 1,3-Dibromopropane | 4-(3-Bromopropoxy)-2-hydroxyacetophenone | 78 |

| 1,4-Dibromobutane | 4-(4-Bromobutoxy)-2-hydroxyacetophenone | 75 |

Future Directions and Emerging Research Avenues for 1 2,4 Dihydroxyphenyl 2 Phenylethanone

Exploration of Novel Synthetic Methodologies for Sustainable Production

The future of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone as a research tool and potential therapeutic agent is intrinsically linked to the development of efficient and sustainable synthetic methods. Current synthetic routes often rely on traditional chemical processes that may involve harsh reagents and generate significant waste. The exploration of greener synthetic strategies is therefore a critical area of future research.

Key research avenues include:

Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze the synthesis of this compound. This approach offers high selectivity and mild reaction conditions, reducing the environmental impact.

Flow Chemistry: The development of continuous flow processes for the synthesis of the compound. Flow chemistry can offer improved safety, scalability, and efficiency compared to batch processes.

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times and improve yields, often with reduced solvent usage.

Photocatalysis: Exploring light-driven catalytic reactions for the synthesis, which can provide access to novel reaction pathways under mild conditions.

A comparative analysis of potential sustainable synthetic methods is presented in Table 1.

| Synthetic Method | Potential Advantages | Potential Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability, substrate scope, process optimization. |

| Flow Chemistry | Improved safety, scalability, efficiency, and control. | Initial setup cost, potential for clogging. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower solvent use. | Scalability, potential for localized overheating. |

| Photocatalysis | Mild reaction conditions, access to novel reactivity. | Catalyst stability, light source efficiency. |

Advanced Structural Modifications for Enhanced Bioactivity and Selectivity

The inherent bioactivity of this compound can be further enhanced and tailored through strategic structural modifications. Structure-activity relationship (SAR) studies will be pivotal in guiding the design of new analogs with improved potency and selectivity for specific biological targets. nih.govmedicaljournalshouse.com

Future research should focus on:

Hydroxyl Group Modification: Investigating the impact of methylation, glycosylation, or acylation of the hydroxyl groups on the molecule's solubility, bioavailability, and target-binding affinity.

Aromatic Ring Substitution: Introducing various functional groups (e.g., halogens, alkyls, amines) onto the phenyl rings to probe their influence on electronic properties and biological activity. mdpi.com

Isosteric Replacements: Replacing key functional groups with isosteres to fine-tune the molecule's physicochemical properties and biological interactions. medicaljournalshouse.com

Hybrid Molecule Synthesis: Combining the deoxybenzoin (B349326) scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities.

Table 2 outlines potential structural modifications and their expected impact on the bioactivity of this compound.

| Modification Strategy | Target Property | Expected Outcome |

| Methylation of Hydroxyls | Lipophilicity, Metabolic Stability | Increased cell permeability, prolonged half-life. |

| Glycosylation of Hydroxyls | Solubility, Target Specificity | Enhanced water solubility, potential for targeted delivery. |

| Halogenation of Phenyl Rings | Electronic Properties, Binding Affinity | Altered target interaction and potency. |

| Introduction of Amino Groups | Polarity, Hydrogen Bonding | Improved solubility and potential for new target interactions. |

In-depth Mechanistic Investigations of Biological Effects

While preliminary studies on related deoxybenzoins suggest potential antioxidant and other biological activities, the precise molecular mechanisms of action for this compound remain largely unexplored. nih.govnih.gov Future research must delve into its biological effects at the molecular and cellular levels.

Key areas for investigation include:

Target Identification and Validation: Employing techniques such as affinity chromatography, and computational docking to identify the specific cellular proteins or pathways that the compound interacts with.

Signaling Pathway Analysis: Investigating the downstream effects of the compound on key cellular signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Enzyme Inhibition Assays: Screening the compound against a panel of enzymes to determine if it acts as an inhibitor, for example, of kinases or oxidoreductases.

Gene Expression Profiling: Analyzing changes in gene expression in cells treated with the compound to understand its broader impact on cellular function.

Development of Advanced Delivery Systems for Research Applications

The utility of this compound in biological research and its potential therapeutic applications can be limited by factors such as poor solubility and bioavailability. nih.govnih.gov The development of advanced delivery systems is crucial to overcome these limitations. nih.govnih.govnih.govscirp.orgpharmaexcipients.comnih.govmdpi.commdpi.commdpi.comscut.edu.cn

Future research in this area should focus on:

Nanoencapsulation: Encapsulating the compound in nanoparticles, such as liposomes, polymeric micelles, or solid lipid nanoparticles, to improve its stability, solubility, and cellular uptake. nih.govscirp.orgmdpi.com

Prodrug Strategies: Designing and synthesizing prodrugs of this compound that are converted to the active form at the target site.

Topical Formulations: For dermatological applications, developing novel formulations like hydrogels or nanoemulsions to enhance skin penetration and local delivery. mdpi.com

Table 3 summarizes various advanced delivery systems and their potential benefits for this compound.

| Delivery System | Key Advantages |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic compounds. mdpi.com |

| Polymeric Micelles | High drug-loading capacity, prolonged circulation time. mdpi.com |

| Solid Lipid Nanoparticles | Good physical stability, controlled release. scirp.org |

| Nanoemulsions | High surface area for absorption, improved bioavailability. scirp.org |

Integration with "Omics" Technologies in Biological Studies

The application of "omics" technologies, including proteomics, metabolomics, and transcriptomics, will be instrumental in gaining a comprehensive understanding of the biological effects of this compound. frontiersin.org These high-throughput approaches can provide a global view of the molecular changes induced by the compound in biological systems. nih.govnih.govspandidos-publications.comresearchgate.netmdpi.comoup.commdpi.comresearchgate.netnih.govnih.govnih.govresearchgate.netmdpi.com

Future research should integrate:

Proteomics: To identify changes in the protein expression profile of cells or tissues upon treatment with the compound, revealing potential biomarkers and mechanisms of action. nih.govspandidos-publications.comresearchgate.net

Metabolomics: To analyze the metabolic fingerprint of biological systems exposed to the compound, identifying alterations in metabolic pathways. mdpi.comnih.govresearchgate.net

Transcriptomics: To study the changes in gene expression in response to the compound, providing insights into the regulatory networks it affects. nih.govnih.govmdpi.com

The integration of these omics platforms can provide a multi-faceted understanding of the compound's bioactivity and help in the identification of novel therapeutic targets.

Collaborative Research Initiatives in Drug Discovery and Development

The journey of a compound from a laboratory curiosity to a potential therapeutic agent is a complex and resource-intensive process. Collaborative research initiatives will be essential to accelerate the research and development of this compound. easychair.org

Future progress will be fostered by:

University-Industry Partnerships: Collaborations between academic research groups with expertise in natural product chemistry and pharmacology, and pharmaceutical companies with resources for drug development and clinical trials. researchgate.netresearchgate.netnih.govnih.gov

Interdisciplinary Consortia: Forming consortia of researchers from diverse fields such as chemistry, biology, pharmacology, and computational science to tackle the multifaceted challenges of drug discovery.

Open Science Platforms: Sharing data and research findings through open-access platforms to foster a more collaborative and efficient research environment.

Such collaborations can bridge the gap between basic research and clinical application, ultimately translating scientific discoveries into tangible benefits for society. hilarispublisher.comillinois.edunih.govacs.org

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 1-(2,4-Dihydroxyphenyl)-2-phenylethanone, and how are yields optimized?

- Methodology : The compound is synthesized via acid-catalyzed condensation. One approach involves reacting benzene-1,3-diol with benzoic acid in the presence of BF₃·Et₂O at 90°C, yielding 63% product . Another method uses 2,4-dihydroxyacetophenone and 4-nitrobenzaldehyde with thionyl chloride in ethanol, though yields are not explicitly stated . Optimization includes controlling reaction temperature, catalyst stoichiometry, and purification via column chromatography.

Q. How is this compound characterized structurally?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is standard. ¹H-NMR peaks for aromatic protons appear at δ 6.2–7.8 ppm, while ketone carbonyls resonate near δ 200 ppm in ¹³C-NMR . Mass spectrometry (e.g., electron ionization) and IR spectroscopy (C=O stretch ~1650 cm⁻¹) further confirm structure .

Q. What are the key pharmacological applications of this compound?

- Methodology : It serves as an intermediate for ethoxy flavonoids targeting coronary heart disease . Biological assays (e.g., enzyme inhibition, cytotoxicity) are used to evaluate its bioactivity. For example, derivatives like 7-hydroxy-3-phenyl-4H-chromen-4-one are synthesized for flavonoid-based drug discovery .

Advanced Research Questions

Q. How can computational pharmacophore models improve derivative design for enhanced M₃ receptor antagonism?

- Methodology : Pharmacophore mapping using tools like DISCO identifies critical features (e.g., hydrogen bond acceptors, aromatic rings). A study on M₃ antagonists derived 1-[2-(2-(diethylamino)ethoxy)phenyl]-2-phenylethanone (pA₂ 6.67) via 3D database screening . Molecular docking and MD simulations refine binding interactions.

Q. What strategies resolve contradictions in spectral data or synthetic yields across studies?

- Methodology : Cross-validate results using orthogonal techniques (e.g., HPLC purity analysis, X-ray crystallography). For yield discrepancies, explore reaction kinetics (e.g., Arrhenius plots) or side reactions via LC-MS. Conflicting CAS numbers (e.g., 38183-03-8 vs. 1013-76-9) require verification through authoritative databases like NIST .

Q. How do substituents on the phenyl ring influence the compound’s reactivity in heterocyclic synthesis?

- Methodology : Substituent effects are studied via Hammett plots or DFT calculations. For example, electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance electrophilicity, facilitating cyclization to chromenones . Kinetic studies under varying pH and solvent polarities further elucidate mechanistic pathways.

Q. What catalytic systems improve regioselectivity in flavonoid derivative synthesis?

- Methodology : Lewis acids like BF₃·Et₂O promote regioselective ketone formation , while transition-metal catalysts (e.g., Pd/C) enhance cross-coupling in advanced intermediates. Solvent effects (e.g., DMF vs. acetonitrile) and microwave-assisted synthesis can reduce reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings